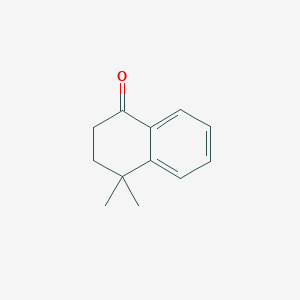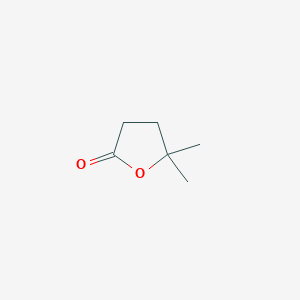
2',3'-ジヒドロキシアセトフェノン
概要
説明
2', 3'-Dihydroxyacetophenone, also known as 3-acetylcatechol, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2', 3'-Dihydroxyacetophenone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2', 3'-dihydroxyacetophenone is primarily located in the cytoplasm.
科学的研究の応用
抗がん作用
DHAPは、特に多発性骨髄腫細胞に対して抗がん作用を持つことが判明しています . これは、Bcl-xl、Bcl-2、Mcl-1、Survivin、Cyclin D1、IAP-1、Cyclin E、COX-2、およびMMP-9などの癌遺伝子産物の発現をダウンレギュレートし、Baxとp21タンパク質の発現をアップレギュレートすることにより実現されます . これにより、U266細胞でG2/M期細胞周期停止とアポトーシスが誘導されます .
アポトーシスの誘導
DHAPは、PARPの切断とカスパーゼ-3、カスパーゼ-8、およびカスパーゼ-9の活性化を特徴とするアポトーシスを誘導します . これは、その抗がん作用と一致しています。
MAPK活性化経路の調節
DHAPはMAPK活性化経路を調節しますが、これは腫瘍の血管新生、増殖、転移、および浸潤の調節に関連付けられています . DHAP治療は、JNK、ERK1/2、およびp38 MAPKの持続的な活性化を誘導します .
フラボンの合成
DHAPはフラボンの合成に使用されます . K2CO3(8当量)とピリジン(4当量)の両方を塩基として使用して、99:1(w/w)アセトン/水中で4置換アロイルクロリドを2当量で処理すると、さまざまな4'置換(R=H、Me、Cl、F)フラボン誘導体が得られます .
抗炎症作用
DHAPは、抗炎症作用を持つことが判明しています . これは、炎症性疾患の治療において潜在的に役立つことを示唆しています。
神経保護作用
作用機序
Target of Action
The primary target of 2’,3’-Dihydroxyacetophenone (DHAP) is Histone Deacetylase 1 (Hdac1) . Hdac1 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription .
Mode of Action
DHAP interacts with Hdac1, leading to an increase in the protein stability of Hdac1 . This interaction results in a decrease in the acetylation level of P65, a subunit of the nuclear factor-kappa B (NF-κB) transcription factor . The inhibition of NF-κB activation is a key aspect of DHAP’s mode of action .
Biochemical Pathways
The primary biochemical pathway affected by DHAP is the NF-κB signaling pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Inhibition of this pathway by DHAP leads to a decrease in the production of pro-inflammatory factors such as interleukin-1β and interleukin-6 .
Result of Action
The interaction of DHAP with Hdac1 and the subsequent inhibition of the NF-κB signaling pathway result in a decrease in the production of pro-inflammatory factors . This leads to an alleviation of symptoms of the inflammatory response and prolongs the survival of cytokine storm animal models . In vitro experiments have shown that DHAP inhibits the proliferation of RAW264.7 cells in an inflammatory environment and suppresses the secretion of pro-inflammatory factors in these cells .
生化学分析
Cellular Effects
Similar compounds have been found to possess anti-inflammatory, anti-anxiety, and neuroprotective qualities . It’s plausible that 2’,3’-Dihydroxyacetophenone may have similar effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of 2’,3’-Dihydroxyacetophenone in animal models. A related compound, 2’,5’-Dihydroxyacetophenone, has shown promising activity in inhibiting inflammatory storms in mice at doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg .
特性
IUPAC Name |
1-(2,3-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)6-3-2-4-7(10)8(6)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJLFBLJYFSKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159147 | |
| Record name | 2',3'-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',3'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13494-10-5 | |
| Record name | 2′,3′-Dihydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dihydroxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-DIHYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65328I5OQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',3'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
97 - 98 °C | |
| Record name | 2',3'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

![ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B30217.png)
![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
![4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester](/img/structure/B30220.png)





![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)

